molecular formula C18H29F2NO3 B14219650 Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- CAS No. 821801-06-3

Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-

Katalognummer: B14219650
CAS-Nummer: 821801-06-3
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: RQMOMMWSBYKSIW-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- is a chemical compound with the molecular formula C19H31F2NO3 This compound is characterized by the presence of a dodecanamide backbone, with two fluorine atoms and a ketone group attached to the third carbon, and an oxocyclohexyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- typically involves the following steps:

    Formation of the Dodecanamide Backbone: The initial step involves the preparation of dodecanamide through the reaction of dodecanoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of Fluorine Atoms:

    Attachment of the Oxocyclohexyl Group: The final step involves the attachment of the oxocyclohexyl group to the nitrogen atom. This can be achieved through a nucleophilic substitution reaction using an appropriate oxocyclohexyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohol derivatives. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon positions, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Functionalized amides with various substituents

Wissenschaftliche Forschungsanwendungen

Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ketone and amide groups can participate in hydrogen bonding and other interactions, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclopentyl]-
  • Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocycloheptyl]-

Uniqueness

Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- is unique due to its specific structural features, including the oxocyclohexyl group and the positioning of the fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

821801-06-3

Molekularformel

C18H29F2NO3

Molekulargewicht

345.4 g/mol

IUPAC-Name

2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]dodecanamide

InChI

InChI=1S/C18H29F2NO3/c1-2-3-4-5-6-7-8-13-16(23)18(19,20)17(24)21-14-11-9-10-12-15(14)22/h14H,2-13H2,1H3,(H,21,24)/t14-/m0/s1

InChI-Schlüssel

RQMOMMWSBYKSIW-AWEZNQCLSA-N

Isomerische SMILES

CCCCCCCCCC(=O)C(C(=O)N[C@H]1CCCCC1=O)(F)F

Kanonische SMILES

CCCCCCCCCC(=O)C(C(=O)NC1CCCCC1=O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.